molecular formula C23H23N3O6S2 B2711731 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate CAS No. 877650-95-8

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate

Cat. No.: B2711731
CAS No.: 877650-95-8
M. Wt: 501.57
InChI Key: YVCRLNRQUSVKFK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a cyclopropane ring, a thiadiazole ring, a pyran ring, and a benzoate ester . These functional groups could potentially give the compound a variety of chemical properties and reactivities.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclopropanecarboxamido group might be introduced using a cyclopropane carboxylic acid derivative . The thiadiazole ring could potentially be formed using a thioamide and a nitrile in a ring-closing reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopropane and thiadiazole rings are likely to add some rigidity to the structure . The benzoate ester could participate in hydrogen bonding, potentially influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its various functional groups. For example, the ester could potentially be hydrolyzed under acidic or basic conditions . The thiadiazole ring might undergo reactions at the sulfur or nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar ester group could influence its solubility in different solvents .

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Compounds similar to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate, specifically pyrazole derivatives, have been studied for their potential as inhibitors of photosynthetic electron transport. This property is significant for its implications in agricultural chemistry and the development of herbicides. One study found that some pyrazole derivatives demonstrated inhibitory properties comparable to commercial herbicides like diuron and hexazinone, suggesting potential applications in controlling undesirable plant growth (Vicentini et al., 2005).

Nitric Oxide Synthase Inhibition

Thiadiazoline and pyrazoline derivatives, which are structurally related to the compound , have shown inhibitory activities against nitric oxide synthase (NOS). These findings are relevant in medical research, particularly concerning conditions where nitric oxide plays a critical role. The synthesis of such compounds and their potential as NOS inhibitors offers a path for developing new therapeutic agents (Arias et al., 2018).

Antimicrobial Properties

Certain thiadiazole and pyrazole derivatives have been evaluated for their antimicrobial activity. The structural similarity to this compound suggests potential applications in developing new antimicrobial agents. These compounds could be effective against a range of microbial pathogens, providing valuable insights for pharmaceutical research (Eldin, 1999).

Antioxidant and Anticancer Properties

Triazolo-thiadiazoles, closely related to the compound , have been studied for their antioxidant properties and potential as anticancer agents. Their cytotoxic effects on certain cancer cell lines, such as HepG2, have been documented, indicating a possible role in cancer therapy (Sunil et al., 2010).

Anti-Inflammatory and Analgesic Activities

Thiadiazole pyrazolene derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds within this class have shown significant activity, which may guide the development of new treatments for inflammatory and pain-related conditions (Kumar, 2022).

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of this compound could potentially reveal interesting chemical or biological properties. Future research could involve synthesizing the compound, studying its reactivity, and testing its biological activity .

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6S2/c1-2-3-10-30-16-8-6-15(7-9-16)21(29)32-19-12-31-17(11-18(19)27)13-33-23-26-25-22(34-23)24-20(28)14-4-5-14/h6-9,11-12,14H,2-5,10,13H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCRLNRQUSVKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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